molecular formula C28H23N3OS2 B2920937 5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone CAS No. 313049-95-5

5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone

Cat. No.: B2920937
CAS No.: 313049-95-5
M. Wt: 481.63
InChI Key: UYRNFSNCTHQEKZ-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative featuring a pyrazole core substituted with a 4-methylphenyl group at position 3 and a phenyl group at position 1. The thiazolidinone ring is functionalized with a 2-phenylethyl group at position 3 and a thiocarbonyl group at position 2. Its synthesis likely follows a condensation reaction between a pyrazole-aldehyde intermediate and a thiazolidinone precursor, as described for analogous compounds in the literature . Structural characterization of such derivatives often employs X-ray crystallography refined via SHELXL and spectroscopic techniques (e.g., IR, NMR) to confirm regiochemistry and stereochemistry.

Properties

IUPAC Name

(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3OS2/c1-20-12-14-22(15-13-20)26-23(19-31(29-26)24-10-6-3-7-11-24)18-25-27(32)30(28(33)34-25)17-16-21-8-4-2-5-9-21/h2-15,18-19H,16-17H2,1H3/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRNFSNCTHQEKZ-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone (CAS Number: 313049-95-5) is a hybrid molecule that incorporates both pyrazole and thiazolidinone moieties. This structural combination is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C28H23N3OSC_{28}H_{23}N_{3}OS, indicating a complex structure that may contribute to its biological activity. The presence of the thiazolidinone ring enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against breast and lung cancer cell lines, suggesting that the target compound may possess similar properties .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. The target compound is hypothesized to exhibit such activity by inhibiting pro-inflammatory cytokines and enzymes like COX-2. Research has indicated that pyrazoles can modulate inflammatory pathways, providing a rationale for further investigation into the anti-inflammatory potential of this specific thiazolidinone derivative .

Antimicrobial Activity

Pyrazole-based compounds have also been recognized for their antimicrobial properties. Studies indicate that certain derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The structural features of the target compound may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrazole derivatives, including those structurally related to the target compound, against various cancer cell lines. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vivo using animal models. The results demonstrated a significant reduction in edema and inflammatory markers after administration of compounds similar to the target structure .
  • Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity revealed that several pyrazole derivatives displayed minimum inhibitory concentrations (MICs) below 100 µg/mL against common pathogens, suggesting that the target compound may possess similar efficacy .

Data Table

Activity TypeCompound TestedIC50/MIC ValueReference
AnticancerPyrazole Derivative A15 µM
Anti-inflammatoryPyrazole Derivative BSignificant Edema Reduction
AntimicrobialPyrazole Derivative C50 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogues with modifications to the pyrazole or thiazolidinone moieties (Table 1). Key differences in substituents, molecular properties, and inferred biological activities are highlighted.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Pyrazole Substituent Thiazolidinone Substituent Molecular Weight (g/mol) Solubility Trends Inferred Bioactivity References
Target Compound 3-(4-Methylphenyl), 1-phenyl 3-(2-Phenylethyl) ~482.6 Moderate (lipophilic) Enzyme inhibition (e.g., kinases)
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) 3-(4-Methoxyphenyl) 3-(Phenylpropanoic acid) ~517.6 Higher (polar COOH group) Enhanced solubility for drug delivery
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone 1,3-Diphenyl 3-(2-Phenylethyl) ~482.6 Low (increased rigidity) Reduced steric hindrance
(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone 3-(4-Chlorobenzyloxy-phenyl) 3-(2-Phenylethyl) ~603.1 Low (bulky substituent) Electron-withdrawing effects for target binding
Substituent Effects on Molecular Properties
  • Electron-Donating vs.
  • Solubility : The carboxylic acid group in compound 13c () improves aqueous solubility compared to the phenylethyl group in the target compound, which is more lipophilic .
Structural and Crystallographic Insights
  • The thiazolidinone ring’s planarity and substituent orientation are critical for bioactivity.
  • Multiwfn analysis () could quantify electronic effects, such as the electron density redistribution caused by methoxy or chloro substituents .

Research Findings and Implications

Bioactivity Prediction : The phenylethyl group in the target compound may enhance membrane permeability due to lipophilicity, whereas the carboxylic acid in 13c could improve bioavailability .

Steric Effects : The diphenylpyrazole analogue () lacks methyl/methoxy groups, reducing steric hindrance and possibly increasing interaction with flat binding pockets .

Electrophilic Targeting : The chloro-substituted analogue () may exhibit stronger binding to cysteine-dependent enzymes via halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.